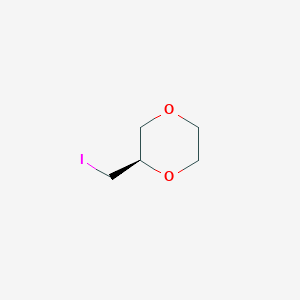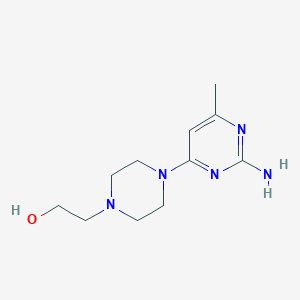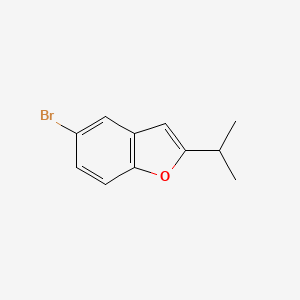
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, formyl, and methoxy groups. These substituents impart distinct electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst loading are critical parameters that need to be carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-fluoro-3-formyl-5-methoxyphenol.
Reduction: Formation of 4-bromo-2-fluoro-3-hydroxymethyl-5-methoxyphenylboronic acid or 4-bromo-2-fluoro-3-methyl-5-methoxyphenylboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific electronic properties.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can inhibit enzyme activity or alter molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is unique due to the combination of its substituents, which provide a distinct electronic environment and reactivity profile. The presence of both electron-withdrawing (bromo, fluoro, formyl) and electron-donating (methoxy) groups allows for fine-tuning of its chemical behavior, making it a versatile reagent in various synthetic applications.
Eigenschaften
Molekularformel |
C8H7BBrFO4 |
|---|---|
Molekulargewicht |
276.85 g/mol |
IUPAC-Name |
(4-bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-6-2-5(9(13)14)8(11)4(3-12)7(6)10/h2-3,13-14H,1H3 |
InChI-Schlüssel |
BLAKYIPIPZKDBA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1F)C=O)Br)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



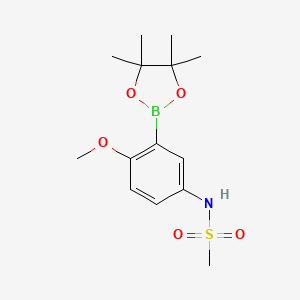
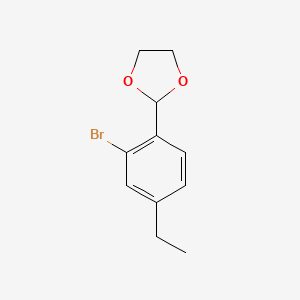
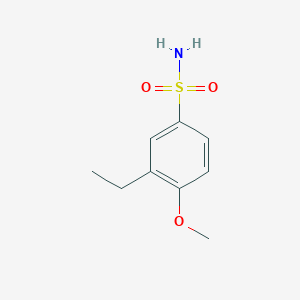
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)

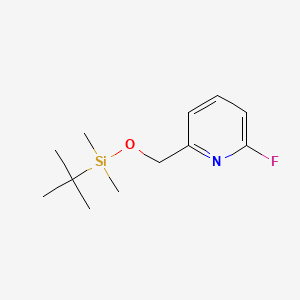
![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)

